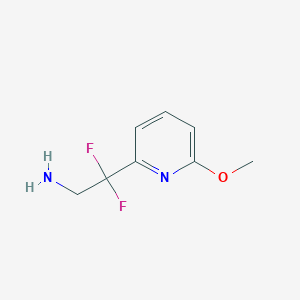![molecular formula C9H8F2O3 B1434979 2-[3-(Difluoromethyl)phenoxy]acetic acid CAS No. 1894832-45-1](/img/structure/B1434979.png)
2-[3-(Difluoromethyl)phenoxy]acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence-Based Chemosensor
A study developed a fluorescence turn-on chemosensor 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) for highly selective and sensitive detection of Al(3+) ions. The chemosensor leveraged the aggregation-induced-emission (AIE) effect and the complexation ability of the carboxyl group, showing potential for bioimaging and monitoring Al(3+) in complex biosystems (Gui et al., 2015).
Herbicide Resistance in Agriculture
Research investigated the introgression of phenoxy herbicide resistance, specifically 2,4-dichlorophenoxy acetic acid (2,4-D) and 4-chloro-2-methylphenoxy acetic acid (MCPA), from Raphanus raphanistrum (wild radish) into Raphanus sativus (cultivated radish). This study has implications for the development of herbicide-tolerant cultivars within the Brassicaceae family (Jugulam et al., 2014).
Catalytic Oxidation of Phenolic and Aniline Compounds
Fe3O4 magnetic nanoparticles were successfully used to catalyze the oxidation of phenolic and aniline compounds, demonstrating the potential for removing pollutants from aqueous solutions. This study illustrated the superparamagnetism of the nanoparticles and their reusability, indicating their efficiency in catalytic processes (Zhang et al., 2009).
Anti-Mycobacterial Agents
Several studies synthesized and evaluated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, revealing the potential use of these compounds in tackling tuberculosis infections (Yar et al., 2006).
Analytical and Quantitative Method Development
An analytical method was described for the separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid TC using UPLC, showing promise for precise chemical analysis and quality control in pharmaceutical applications (Ping, 2013).
Safety and Hazards
The safety information available indicates that 2-[3-(Difluoromethyl)phenoxy]acetic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-2-1-3-7(4-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHXNQQANGAXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



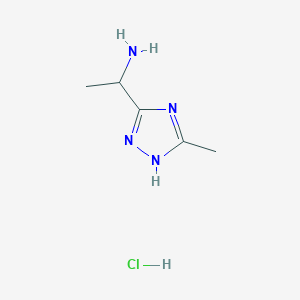
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)
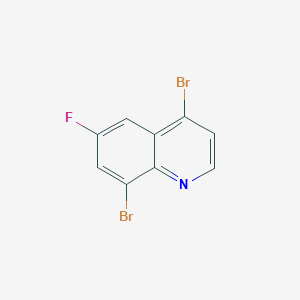
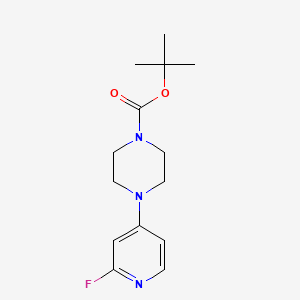
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
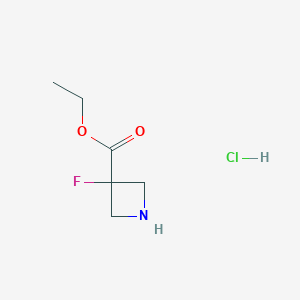
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
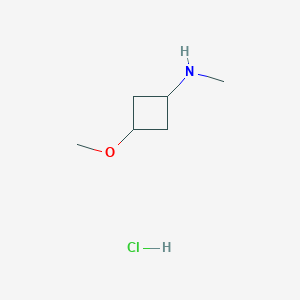

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

